FT001

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

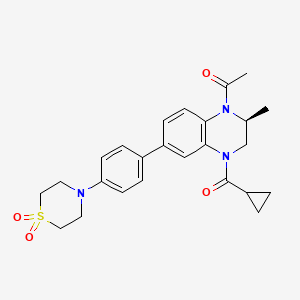

Molecular Formula |

C25H29N3O4S |

|---|---|

Molecular Weight |

467.6 g/mol |

IUPAC Name |

1-[(2S)-4-(cyclopropanecarbonyl)-6-[4-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl]-2-methyl-2,3-dihydroquinoxalin-1-yl]ethanone |

InChI |

InChI=1S/C25H29N3O4S/c1-17-16-27(25(30)20-3-4-20)24-15-21(7-10-23(24)28(17)18(2)29)19-5-8-22(9-6-19)26-11-13-33(31,32)14-12-26/h5-10,15,17,20H,3-4,11-14,16H2,1-2H3/t17-/m0/s1 |

InChI Key |

BRFIYWZYWCKGBC-KRWDZBQOSA-N |

Isomeric SMILES |

C[C@H]1CN(C2=C(N1C(=O)C)C=CC(=C2)C3=CC=C(C=C3)N4CCS(=O)(=O)CC4)C(=O)C5CC5 |

Canonical SMILES |

CC1CN(C2=C(N1C(=O)C)C=CC(=C2)C3=CC=C(C=C3)N4CCS(=O)(=O)CC4)C(=O)C5CC5 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Mechanism of FT001: A Gene Therapy for RPE65-Mediated Retinal Dystrophies

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Mutations in the Retinal Pigment Epithelium-specific 65 kDa protein (RPE65) gene lead to a class of severe inherited retinal dystrophies, including Leber Congenital Amaurosis (LCA) and Retinitis Pigmentosa (RP), characterized by profound vision loss from an early age. These conditions stem from the disruption of the visual cycle, a critical biological process for sight. FT001 is an investigational gene therapy designed to address the root cause of these disorders by delivering a functional copy of the RPE65 gene to retinal cells. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical and clinical data, to inform the scientific and drug development community.

The Critical Role of RPE65 in the Visual Cycle

The RPE65 protein is a key enzyme, an isomerohydrolase, that resides in the retinal pigment epithelium (RPE).[1][2] Its primary function is to catalyze the conversion of all-trans-retinyl esters to 11-cis-retinol.[1][2] This step is indispensable for the regeneration of the visual pigment, rhodopsin, in photoreceptor cells, which is essential for both rod and cone-mediated vision.[2]

Mutations in the RPE65 gene result in a non-functional or absent RPE65 protein.[3] This enzymatic failure leads to a halt in the visual cycle, causing an accumulation of all-trans-retinyl esters in the RPE and a severe deficiency of 11-cis-retinal.[2] The inability to produce 11-cis-retinal prevents the regeneration of rhodopsin, thereby impairing the light-sensing ability of photoreceptor cells and leading to progressive vision loss.[4][5]

The consequences of RPE65 mutations can include reduced protein stability and altered subcellular localization, further compromising its function.[3] Ultimately, the disruption of the visual cycle due to RPE65 mutations results in the severe visual impairment characteristic of LCA and RP.[1][4]

This compound: A Gene Replacement Therapy

This compound is a gene therapy that employs a recombinant adeno-associated virus serotype 2 (rAAV2) vector to deliver a codon-optimized, functional version of the human RPE65 gene directly to the retinal pigment epithelium.[6][7] The therapy is administered as a one-time subretinal injection, which allows the vector to transduce the RPE cells and provide a durable source of the functional RPE65 enzyme.[4][8]

The core mechanism of action of this compound is gene replacement. By introducing a correct copy of the RPE65 gene, this compound aims to restore the enzymatic activity necessary for the visual cycle to proceed.[4][8] This, in turn, is expected to enable the production of 11-cis-retinal, the regeneration of rhodopsin, and the restoration of photoreceptor function, ultimately leading to improved visual capabilities.[4]

Clinical Development and Efficacy

This compound is currently being evaluated in a Phase 1/2 clinical trial to assess its safety, tolerability, and preliminary efficacy in patients with RPE65-associated retinal dystrophy.[6][9] The open-label, dose-escalation and expansion study has demonstrated promising initial results.[7]

Study Design

The Phase 1 portion of the trial enrolled nine patients who received one of three dose levels of this compound (1.5 x 10¹⁰ vg/eye, 7.5 x 10¹⁰ vg/eye, and 15 x 10¹⁰ vg/eye) via a single subretinal injection.[6][7] Key endpoints of the study include safety and tolerability, as well as efficacy measures such as the Multi-Luminance Mobility Test (MLMT) and Full-Field Stimulus Testing (FST).[6]

Preliminary Clinical Findings

Early data from the Phase 1/2 trial suggest that this compound is generally well-tolerated with a favorable safety profile.[6][7] Importantly, the therapy has shown significant improvements in visual function and retinal sensitivity.[7]

Table 1: Summary of Preliminary Efficacy from the this compound Phase 1/2 Trial

| Efficacy Endpoint | Result | Citation |

| Multi-Luminance Mobility Test (MLMT) | 67% (4 out of 6) of subjects showed an improvement of ≥2 light levels from baseline at Week 4, Week 8, or up to the most recent follow-up visit. | [6] |

| Full-Field Stimulus Testing (FST) | 44% (4 out of 9) of subjects showed an improved FST of 2 Log units or more at 4 and 8 weeks after administration. | [6] |

These preliminary results indicate that this compound has the potential to restore meaningful visual function in patients with RPE65-mediated retinal dystrophies.[6][7]

Experimental Protocols

While specific preclinical experimental protocols for this compound are not publicly available in extensive detail, the general methodologies for evaluating RPE65 gene therapies in animal models are well-established. These typically involve:

-

Animal Models: The use of naturally occurring or genetically engineered animal models with RPE65 mutations, such as the Rpe65rd12 mouse or the Briard dog, which closely mimic the human disease phenotype.[2]

-

Vector Administration: Subretinal injection of the AAV-RPE65 vector to deliver the therapeutic gene to the RPE.[2]

-

Efficacy Assessment: Evaluation of visual function restoration through techniques such as electroretinography (ERG) to measure retinal electrical responses to light, and behavioral tests like maze navigation to assess visual acuity and mobility.[2]

-

Histological and Molecular Analysis: Post-mortem analysis of retinal tissue to confirm transgene expression, correct protein localization, and preservation of retinal structure.[2]

For the clinical trial, the following protocols are employed:

-

Patient Selection: Patients with a confirmed diagnosis of biallelic RPE65 mutation-associated retinal dystrophy are enrolled.[9]

-

Surgical Procedure: A standard pars plana vitrectomy is performed, followed by the subretinal injection of this compound.[6]

-

Efficacy Evaluation:

-

Multi-Luminance Mobility Test (MLMT): Assesses changes in a subject's ability to navigate a standardized course under various light levels.

-

Full-Field Stimulus Testing (FST): Measures the threshold of light sensitivity across the entire visual field.

-

Visualizing the Mechanism of Action

The following diagrams illustrate the core concepts of RPE65 function, its disruption in disease, and the therapeutic intervention of this compound.

Caption: The normal visual cycle, highlighting the critical role of RPE65.

Caption: Disruption of the visual cycle due to RPE65 mutation.

Caption: Therapeutic intervention of this compound to restore the visual cycle.

Conclusion

This compound represents a promising gene therapy for individuals with RPE65-mediated inherited retinal dystrophies. By delivering a functional copy of the RPE65 gene, it directly addresses the underlying molecular defect, with the potential to restore the visual cycle and improve vision in affected patients. The preliminary clinical data are encouraging, and ongoing research will further elucidate the long-term safety and efficacy of this therapeutic approach. For the field of retinal gene therapy, this compound is a significant step forward in the quest to provide meaningful treatments for previously incurable forms of blindness.

References

- 1. RPE65 - Wikipedia [en.wikipedia.org]

- 2. RPE65: Role in the visual cycle, human retinal disease, and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. What are RPE65 gene transference and how do they work? [synapse.patsnap.com]

- 5. gene.vision [gene.vision]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. ophthalmology360.com [ophthalmology360.com]

- 8. modernretina.com [modernretina.com]

- 9. Gene Therapy in Subjects With Biallelic RPE65 Mutation-associated Retinal Dystrophy | Clinical Research Trial Listing [centerwatch.com]

FT001: A Gene Therapy for Leber Congenital Amaurosis Type 2

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Leber Congenital Amaurosis type 2 (LCA2) is a severe, inherited retinal dystrophy characterized by profound vision loss from birth or early infancy. It is caused by mutations in the RPE65 gene, which encodes a critical enzyme in the visual cycle. FT001, a gene therapy developed by Frontera Therapeutics, offers a promising therapeutic approach by delivering a functional copy of the human RPE65 gene to retinal cells. Administered as a one-time subretinal injection, this compound utilizes a recombinant adeno-associated virus serotype 2 (rAAV2) vector to restore the physiological function of the retinal pigment epithelium (RPE) and photoreceptor cells. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its development and evaluation.

Introduction to Leber Congenital Amaurosis Type 2 (LCA2)

Leber Congenital Amaurosis (LCA) is a group of inherited retinal diseases that are the most common cause of inherited blindness in childhood.[1] LCA2, which accounts for a significant portion of LCA cases, is an autosomal recessive disorder resulting from mutations in the RPE65 gene.[1][2] The RPE65 protein is an isomerohydrolase essential for the conversion of all-trans-retinyl esters to 11-cis-retinol within the RPE.[3][4] This step is a rate-limiting reaction in the visual cycle, which is necessary for the regeneration of the visual chromophore, 11-cis-retinal.[3] Without functional RPE65, the visual cycle is disrupted, leading to the accumulation of toxic precursors and the progressive dysfunction and death of photoreceptor cells, resulting in severe visual impairment.[4][5]

This compound: Mechanism of Action and Vector Design

This compound is a gene replacement therapy designed to address the underlying genetic defect in LCA2. The therapy consists of a rAAV2 vector carrying a codon-optimized version of the human RPE65 gene (AAV2-hRPE65).[6][7] The AAV2 serotype has a natural tropism for retinal pigment epithelium cells, making it a suitable vector for this indication.[5]

Upon subretinal injection, the this compound vector transduces RPE cells, delivering the functional RPE65 gene.[2][8] The expression of the transgene leads to the production of functional RPE65 protein, thereby restoring the visual cycle.[9] This, in turn, is expected to improve photoreceptor function and, consequently, visual acuity and light sensitivity.

Signaling Pathway: The Visual Cycle and the Role of RPE65

The visual cycle is a critical pathway for vision, involving a series of enzymatic reactions in the RPE and photoreceptor cells. The diagram below illustrates the key steps of this pathway and the point of intervention for this compound.

Caption: The RPE65-mediated visual cycle targeted by this compound.

Preclinical and Clinical Development

Preclinical Studies

Preclinical studies in animal models of LCA2, such as the rd12 mouse and the RPE65-deficient dog, have demonstrated the potential of AAV-mediated RPE65 gene therapy to restore retinal function.[10] These studies have shown that subretinal delivery of a functional RPE65 gene can lead to the production of the RPE65 protein, restoration of the visual cycle, and improvements in electroretinogram (ERG) responses and visually guided behaviors.[10]

Clinical Trials

Frontera Therapeutics has initiated a Phase 1 clinical trial (NCT05858983) to evaluate the safety, tolerability, and preliminary efficacy of FT-001 in patients with RPE65-associated retinal dystrophy.[7] The first patient was dosed in early 2023.[1][8]

The Phase 1 trial is a dose-escalation study with the following dose levels administered via a single subretinal injection:[6][7]

-

Low Dose: 1.5 x 10¹⁰ vector genomes (vg)/eye

-

Medium Dose: 7.5 x 10¹⁰ vg/eye

-

High Dose: 15 x 10¹⁰ vg/eye

A total of nine subjects were enrolled in the initial phase.[7]

The following tables summarize the key quantitative data from the Phase 1 clinical trial of FT-001.

Table 1: Patient Demographics and Baseline Characteristics [7]

| Characteristic | Value |

| Number of Subjects | 9 |

| Gender | 6 Male, 3 Female |

| Age Range (years) | 10 - 43 |

| Mean Age (years) | 27 (±9.6) |

| Diagnosis | 6 RP, 3 LCA/ESRP |

Table 2: Safety and Tolerability of FT-001 [7]

| Safety Parameter | Observation |

| Dose-Limiting Toxicities (DLTs) | None observed |

| Serious Unexpected Serious Adverse Reactions (SUSARs) | None observed |

| Deaths | None observed |

| Serious Adverse Events (SAEs) | 2 reported (not considered related to FT-001) |

| Treatment-Emergent Adverse Events (TEAEs) | 44 reported (majority related to surgical procedure or steroid use) |

| TEAEs Associated with FT-001 | 2 cases (rhegmatogenous retinal detachment and ocular inflammation) |

Table 3: Preliminary Efficacy of FT-001 [7]

| Efficacy Endpoint | Result |

| Multi-luminance Mobility Test (MLMT) | |

| Improvement of ≥2 light levels from baseline | 4 out of 6 subjects (67%) at Week 4, Week 8, or most recent follow-up |

| Full-Field Stimulus Testing (FST) | |

| Improvement of ≥2 Log units at 4 and 8 weeks | 4 out of 9 subjects (44%) |

Experimental Protocols

Vector Manufacturing and Formulation

FT-001 is a recombinant AAV2 vector expressing human RPE65.[7] While specific details of Frontera's proprietary manufacturing process are not publicly available, the general process for producing AAV vectors for gene therapy involves:

-

Plasmid Production: Generation of plasmids containing the hRPE65 transgene, AAV2 rep and cap genes, and helper virus genes.

-

Cell Culture and Transfection: Expansion of a producer cell line (e.g., HEK293 cells) followed by transfection with the plasmids to generate AAV vector particles.

-

Purification: Harvesting the vector particles and purifying them from cellular debris and empty capsids using techniques such as chromatography and ultracentrifugation.

-

Formulation: The purified vector is formulated in a sterile, buffered solution suitable for subretinal injection.

Caption: General workflow for AAV vector manufacturing.

Subretinal Injection Procedure

The subretinal injection of FT-001 is a surgical procedure performed by a retinal surgeon. The general steps are as follows:

-

Anesthesia: The procedure is performed under local or general anesthesia.

-

Vitrectomy: A standard three-port pars plana vitrectomy is performed to remove the vitreous gel.

-

Retinotomy: A small opening (retinotomy) is created in the retina at a selected location, typically in the superotemporal quadrant.

-

Subretinal Bleb Formation: A specialized cannula is inserted through the retinotomy into the subretinal space. The FT-001 solution is then slowly injected to create a bleb, which detaches the retina from the RPE.

-

Closure: The cannula is withdrawn, and the vitrectomy ports are closed.

Caption: Key steps of the subretinal injection procedure.

Efficacy Assessment Protocols

The MLMT is a standardized performance test that assesses a patient's ability to navigate a course with obstacles under various controlled, low-light conditions.[11][12]

-

Course: A predefined path with a series of obstacles.

-

Illumination Levels: The test is performed at multiple, standardized light levels, ranging from very dim to brighter conditions.

-

Outcome: The primary outcome is the lowest light level at which the patient can successfully navigate the course with a specified accuracy and speed. An improvement is defined as a change to a lower light level for successful navigation.[13]

FST is a psychophysical test that measures the threshold of light sensitivity across the entire visual field.[14]

-

Procedure: The patient is dark-adapted, and then flashes of light of varying intensity are presented to the entire visual field using a Ganzfeld dome. The patient indicates whether they saw the flash.

-

Stimuli: Different colored stimuli (e.g., blue and red) can be used to differentiate between rod and cone-mediated responses.[14]

-

Outcome: The threshold is the lowest light intensity that the patient can reliably detect. A lower threshold indicates greater light sensitivity. An improvement is typically defined as a significant decrease in the threshold (e.g., by a certain number of log units).[7]

Conclusion

This compound represents a significant advancement in the potential treatment of Leber Congenital Amaurosis type 2. By targeting the underlying genetic cause of the disease, this gene therapy has the potential to restore the function of the visual cycle and provide meaningful improvements in visual function for patients with this debilitating condition. The initial data from the Phase 1 clinical trial are encouraging, demonstrating a favorable safety profile and preliminary signs of efficacy. Further clinical development and long-term follow-up will be crucial to fully establish the therapeutic benefit of this compound. The detailed protocols and data presented in this guide provide a valuable resource for researchers and drug development professionals working in the field of retinal gene therapy.

References

- 1. ophthalmologytimes.com [ophthalmologytimes.com]

- 2. modernretina.com [modernretina.com]

- 3. researchgate.net [researchgate.net]

- 4. RPE65: role in the visual cycle, human retinal disease, and gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. AAV-mediated gene therapy in mouse models of recessive retinal degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ophthalmology360.com [ophthalmology360.com]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. Frontera Therapeutics Doses First Patient in Phase 1 Clinical Trial for Gene Therapy FT-001 for the Treatment of Leber Congenital Amaurosis-2 - BioSpace [biospace.com]

- 9. Frontera Therapeutics Receives Additional IND Clearance for [globenewswire.com]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. Multi-luminance mobility testing after gene therapy in the context of retinal functional diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. diagnosysllc.com [diagnosysllc.com]

- 13. Multi-luminance mobility testing after gene therapy in the context of retinal functional diagnostics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Role of the AAV2 Vector in FT001: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

FT001 is an investigational gene therapy currently in clinical development for the treatment of Leber Congenital Amaurosis type 2 (LCA2), a severe inherited retinal dystrophy that leads to profound vision loss or blindness from birth or early childhood. The underlying cause of LCA2 is a mutation in the RPE65 gene, which encodes the retinal pigment epithelium-specific 65 kDa protein (RPE65). This protein is a critical enzyme in the visual cycle, responsible for the regeneration of 11-cis-retinal, the chromophore essential for light detection by photoreceptor cells. This compound utilizes a recombinant adeno-associated virus serotype 2 (AAV2) vector to deliver a functional, codon-optimized version of the human RPE65 gene (hRPE65) directly to retinal cells. This guide provides an in-depth technical overview of the core components of this compound, focusing on the pivotal role of the AAV2 vector.

The AAV2 Vector: A Workhorse for Ocular Gene Therapy

Adeno-associated viruses (AAVs) are small, non-pathogenic parvoviruses that have become a leading platform for in vivo gene therapy due to their excellent safety profile and ability to transduce a wide range of dividing and non-dividing cells, leading to long-term transgene expression. The AAV2 serotype, in particular, has been extensively studied and utilized for ocular gene therapy for several key reasons:

-

Tropism for Retinal Cells: AAV2 exhibits a natural tropism for retinal cells, including the retinal pigment epithelium (RPE) and photoreceptor cells, which are the primary targets for treating many inherited retinal diseases.

-

Efficient Transduction: It can efficiently transduce these target cells, leading to robust and sustained expression of the therapeutic transgene.

-

Low Immunogenicity: AAV2 is considered to have low immunogenicity, which is particularly advantageous in the immune-privileged environment of the eye, minimizing the risk of inflammatory responses that could compromise therapeutic efficacy and safety.

-

Episomal Persistence: The AAV genome persists primarily as an episome in the nucleus of transduced cells, meaning it does not integrate into the host genome, thereby reducing the risk of insertional mutagenesis.

This compound: Vector Design and Mechanism of Action

This compound is a recombinant AAV2 (rAAV2) vector designed to restore the function of the visual cycle in patients with RPE65 mutations. The core of the this compound vector is a single-stranded DNA genome containing a codon-optimized version of the human RPE65 gene. Codon optimization is a process of modifying the gene sequence to enhance protein expression in the target cells without altering the amino acid sequence of the protein.

While the specific promoter used in this compound has not been publicly disclosed, AAV2-based RPE65 gene therapies commonly utilize either a ubiquitous promoter, such as the chicken β-actin (CBA) promoter, or an RPE-specific promoter, like a shortened version of the human RPE65 promoter, to drive transgene expression specifically in the RPE cells.

The mechanism of action of this compound begins with a one-time subretinal injection, which delivers the AAV2 vector directly to the space between the photoreceptors and the RPE. The AAV2 capsids then bind to receptors on the surface of RPE cells and are internalized. Following intracellular trafficking, the vector releases its DNA genome into the nucleus. The host cell's transcriptional and translational machinery then uses this genetic blueprint to produce functional hRPE65 protein. The newly synthesized hRPE65 enzyme can then participate in the visual cycle, converting all-trans-retinyl esters to 11-cis-retinol, thereby restoring the supply of 11-cis-retinal to the photoreceptors and enabling them to detect light and initiate the process of vision.

Signaling Pathway: The Visual Cycle Restoration by this compound

Caption: Restoration of the visual cycle by this compound in RPE cells.

Clinical Development of this compound: Phase 1/2 Trial

A Phase 1/2, open-label, dose-escalation, and dose-expansion study (NCT05858983) was initiated to evaluate the safety, tolerability, and preliminary efficacy of FT-001 in patients with RPE65-associated retinal dystrophy.

Quantitative Data Summary

| Dose Cohort | Vector Genomes (vg) per eye | Number of Patients (n) |

| Low Dose | 1.5 x 10^10 | 3 |

| Medium Dose | 7.5 x 10^10 | 3 |

| High Dose | 15 x 10^10 | 3 |

Table 1: Dose Escalation Cohorts in the this compound Phase 1/2 Trial. [1][2]

| Efficacy Endpoint | Timepoint | Results |

| Multi-Luminance Mobility Test (MLMT) | Week 4, Week 8, or most recent follow-up | 67% (4 out of 6) of subjects showed an improvement of ≥2 light levels from baseline.[1] |

| Full-Field Stimulus Test (FST) | Week 4 and Week 8 | 44% (4 out of 9) of subjects showed an improved FST of 2 Log units or more.[1] |

Table 2: Preliminary Efficacy Results from the this compound Phase 1/2 Trial.

Experimental Protocols

Multi-Luminance Mobility Test (MLMT)

The MLMT is a standardized, performance-based assessment of functional vision under various controlled light conditions.

Methodology:

-

Course Design: A pre-defined course with a specific path, obstacles of varying heights, and directional changes is set up in a light-controlled room.

-

Light Levels: The test is conducted at multiple, pre-specified light levels, typically ranging from very dim (e.g., 1 lux, simulating a moonless night) to brighter indoor lighting (e.g., 400 lux).

-

Patient Preparation: The patient is dark-adapted for a period before the test.

-

Test Procedure: The patient is instructed to navigate the course from a starting point to a designated endpoint. The test is performed for each eye individually (with the other eye patched) and then with both eyes.

-

Scoring: Performance is scored based on the time taken to complete the course and the number of errors made (e.g., contacting obstacles, stepping off the path). A passing score is typically defined by completing the course within a certain time and with fewer than a specified number of errors. The lowest light level at which a patient can successfully navigate the course is recorded.

Full-Field Stimulus Test (FST)

The FST is a psychophysical test designed to measure the threshold of light sensitivity across the entire visual field.

Methodology:

-

Stimulator: A Ganzfeld dome stimulator is used to present flashes of light of varying intensity and color (e.g., white, red, blue) to the entire visual field of one eye at a time.

-

Patient Preparation: The patient undergoes a period of dark adaptation prior to testing.

-

Test Procedure: The patient is positioned in the Ganzfeld dome and presented with a series of light flashes. The intensity of the flashes is varied using a staircase or other psychophysical method.

-

Patient Response: The patient indicates whether they perceived the flash of light, typically by pressing a button.

-

Threshold Determination: The light intensity at which the patient can reliably detect the stimulus is determined as their visual threshold. The results are often reported in log units of light intensity.

AAV2 Vector Manufacturing and Quality Control

The production of clinical-grade AAV vectors is a complex, multi-step process that requires stringent quality control to ensure the safety, purity, and potency of the final product. While specific details of Frontera Therapeutics' proprietary "APEX Technology & Manufacturing platform" and "AAVANCE™" manufacturing platform are not publicly available, the general workflow for AAV2 vector production involves the following key stages.[2][3][4][5]

Experimental Workflow: AAV2 Vector Production

Caption: General workflow for recombinant AAV2 vector production.

Quality Control Assays

A comprehensive panel of quality control assays is performed on the final this compound drug product to ensure it meets pre-defined specifications for identity, purity, potency, and safety.

| Quality Attribute | Assay | Purpose |

| Identity | PCR, DNA Sequencing | Confirms the presence of the correct hRPE65 transgene and other genetic elements within the vector. |

| ELISA, Western Blot | Confirms the identity of the AAV2 capsid proteins. | |

| Purity | SDS-PAGE | Assesses the purity of the AAV capsid proteins and detects protein contaminants. |

| qPCR | Quantifies residual host cell and plasmid DNA. | |

| Analytical Ultracentrifugation (AUC), Anion-Exchange Chromatography (AEX) | Determines the ratio of full (genome-containing) to empty capsids. | |

| Potency | Quantitative PCR (qPCR) or Droplet Digital PCR (ddPCR) | Measures the vector genome (vg) titer, which is the concentration of viral vectors containing the therapeutic gene. |

| In vitro cell-based assay | Measures the biological activity of the vector by assessing transgene expression in a relevant cell line. | |

| Safety | Sterility Testing | Ensures the absence of microbial contamination. |

| Endotoxin Testing | Detects the presence of bacterial endotoxins. | |

| Replication-Competent AAV (rcAAV) Assay | Ensures the absence of replication-competent AAV, which could arise from recombination events during production. |

Table 3: Key Quality Control Assays for AAV2-based Gene Therapies.

Conclusion

The AAV2 vector is an integral component of the this compound gene therapy, serving as an efficient and safe vehicle for delivering a functional copy of the hRPE65 gene to the retinal pigment epithelium. Preclinical and early clinical data suggest that this approach holds significant promise for restoring visual function in patients with Leber Congenital Amaurosis type 2. The continued development and optimization of AAV vector technology, coupled with rigorous manufacturing and quality control processes, are crucial for the advancement of gene therapies for inherited retinal diseases and other genetic disorders. The ongoing clinical evaluation of this compound will provide further insights into the long-term safety and efficacy of this promising therapeutic candidate.

References

- 1. Retinal Gene Therapy Using Adeno-Associated Viral Vectors: Multiple Applications for a Small Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Technology Platform_Frontera Therapeutics, Inc. [fronteratherapeutics.com]

- 3. Frontera Therapeutics Completes $160 Million Series B [globenewswire.com]

- 4. Overview_Frontera Therapeutics, Inc. [fronteratherapeutics.com]

- 5. Home_Frontera Therapeutics, Inc. [fronteratherapeutics.com]

FT-001: A Technical Guide to Targeted Retinal Gene Delivery for Leber Congenital Amaurosis-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of FT-001, a promising gene therapy in clinical development for the treatment of Leber Congenital Amaurosis-2 (LCA-2), a severe inherited retinal dystrophy. This document details the target cells, gene delivery mechanism, and available clinical data, offering insights for researchers and professionals in the field of ophthalmology and gene therapy.

Introduction to FT-001 and Leber Congenital Amaurosis-2

Leber Congenital Amaurosis (LCA) is a group of inherited retinal diseases that cause severe vision loss from birth.[1][2] LCA-2, which accounts for approximately 10% of all LCA cases, is caused by mutations in the RPE65 gene.[1][2] This gene encodes the retinal pigment epithelium-specific 65 kDa protein (RPE65), an essential enzyme in the visual cycle.[3][4][5] FT-001 is a gene therapy designed to address the underlying genetic defect in LCA-2 by delivering a functional copy of the human RPE65 gene to the target retinal cells.[1][2] The therapy is being developed by Frontera Therapeutics and is currently in Phase 2 clinical trials.[6]

Target Cells and Gene Delivery

Target Cells: The primary target cells for FT-001 are the retinal pigment epithelium (RPE) cells .[3][4][7] These cells are located in the outer layer of the retina and play a crucial role in supporting the function and health of photoreceptor cells (rods and cones), which are the light-sensing cells of the eye.

Delivered Gene: FT-001 delivers a codon-optimized version of the human RPE65 gene .[8] This gene encodes the RPE65 protein, which is a critical enzyme (an isomerohydrolase) in the visual cycle.[3][4][5]

Delivery Mechanism: FT-001 utilizes a recombinant adeno-associated virus serotype 2 (rAAV2) vector to deliver the RPE65 gene.[8][9] The therapy is administered as a one-time subretinal injection .[1][2] This method involves injecting the vector directly into the subretinal space, the area between the RPE and the photoreceptor cells, ensuring targeted delivery to the cells of interest.[10]

Mechanism of Action and Signaling Pathway

Mutations in the RPE65 gene lead to a deficiency or absence of the RPE65 enzyme.[7] This enzyme is essential for the conversion of all-trans-retinyl esters to 11-cis-retinol, a crucial step in the regeneration of the visual chromophore, 11-cis-retinal.[4][5][11] Without 11-cis-retinal, the photopigments in rods and cones cannot be regenerated, leading to impaired light sensitivity and progressive vision loss.[5][7]

FT-001 gene therapy aims to restore the visual cycle by providing a functional copy of the RPE65 gene to the RPE cells. Once delivered, the gene is expressed, leading to the production of the functional RPE65 enzyme. This, in turn, restores the conversion of all-trans-retinyl esters to 11-cis-retinol, enabling the regeneration of photopigments and ultimately improving visual function.

References

- 1. ophthalmologytimes.com [ophthalmologytimes.com]

- 2. modernretina.com [modernretina.com]

- 3. RPE65: role in the visual cycle, human retinal disease, and gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. FT-001(Frontera) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. Clinical Perspective: Treating RPE65-Associated Retinal Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ophthalmology360.com [ophthalmology360.com]

- 9. An Optimized Treatment Protocol for Subretinal Injections Limits Intravitreal Vector Distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

The RPE65 Pathway: A Comprehensive Technical Guide for Vision Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Retinal Pigment Epithelium-specific 65 kDa protein (RPE65) pathway, a critical component of the visual cycle. This document details the molecular mechanisms, experimental methodologies, and clinical significance of RPE65, offering a foundational resource for professionals in vision research and therapeutic development.

Introduction to RPE65 and the Visual Cycle

The ability to see in various light conditions depends on a continuous supply of 11-cis-retinal, the chromophore of visual pigments in photoreceptor cells. The regeneration of this crucial molecule occurs through a series of enzymatic reactions known as the visual cycle, which primarily takes place in the retinal pigment epithelium (RPE).[1] RPE65, a 61 kDa protein located in the smooth endoplasmic reticulum of RPE cells, is the pivotal enzyme in this pathway.[1][2] It functions as a retinoid isomerohydrolase, catalyzing the conversion of all-trans-retinyl esters to 11-cis-retinol.[3][4] This step is the rate-limiting reaction in the canonical visual cycle.[3]

Mutations in the RPE65 gene lead to a deficiency in 11-cis-retinal, causing a spectrum of inherited retinal diseases, most notably Leber Congenital Amaurosis (LCA).[2][5] LCA is a severe retinal dystrophy that presents in early childhood with profound vision loss.[2] The absence of functional RPE65 disrupts the visual cycle, leading to the accumulation of all-trans-retinyl esters in the RPE and a progressive degeneration of photoreceptor cells.[2][6]

The RPE65 Signaling Pathway

The canonical visual cycle is a multi-step process involving several key enzymes and transport proteins. RPE65 plays a central role in this pathway, which can be summarized as follows:

-

Photoisomerization: In the photoreceptor outer segments, the absorption of a photon by rhodopsin (in rods) or cone opsins (in cones) triggers the isomerization of 11-cis-retinal to all-trans-retinal.

-

Reduction and Transport: All-trans-retinal is reduced to all-trans-retinol by retinol dehydrogenases (RDHs) and transported from the photoreceptors to the RPE.

-

Esterification: In the RPE, Lecithin:retinol acyltransferase (LRAT) esterifies all-trans-retinol to form all-trans-retinyl esters, which serve as the substrate for RPE65.[4]

-

Isomerization and Hydrolysis: RPE65, an iron(II)-dependent enzyme, binds to the all-trans-retinyl esters and catalyzes their conversion into 11-cis-retinol.[7]

-

Oxidation: 11-cis-retinol is then oxidized to 11-cis-retinal by 11-cis-retinol dehydrogenases.

-

Transport and Regeneration: Finally, 11-cis-retinal is transported back to the photoreceptors, where it combines with opsin to regenerate the visual pigment, ready for the next cycle of phototransduction.

Quantitative Data

This section presents key quantitative data related to the RPE65 pathway, compiled from various studies.

Table 1: Kinetic Parameters of RPE65

| Parameter | Value | Species | Comments | Reference |

| Initial Rate of Reaction | 2.9 pmol/min/mg of RPE65 | Human (recombinant) | Measured in QBI-293A cells co-expressing LRAT. | [4] |

| Iron Stoichiometry | 0.8 ± 0.1 | Bovine | Indicates that RPE65 binds iron ion. | [7] |

| IC50 (2,2'-bipyridine) | 0.5 mM | Bovine | Inhibition of isomerohydrolase activity in RPE microsomes. | [7] |

| IC50 (1,10-phenanthroline) | 0.2 mM | Bovine | Inhibition of isomerohydrolase activity in RPE microsomes. | [7] |

Table 2: Effects of RPE65 Deficiency in Mouse Models

| Parameter | RPE65-/- Mice | Wild-Type Mice | Age | Comments | Reference |

| Photoreceptor Nuclei | Reduced | Normal | 28-40 weeks | Significant loss of photoreceptor nuclei. | [8] |

| Cone Density | Significantly reduced | Normal | 2-3 weeks | Massive cone degeneration. | [9] |

| Dark Outer Segment Ca2+i | 140 nM | 250 nM | 6-12 weeks | Consistent with partial channel closure in darkness. | [8] |

| Rod Response Sensitivity | 2.8 x 10^-5 pAΦ^-1µm^2 | 1.2 pAΦ^-1µm^2 | 6-12 weeks | Significantly depressed response sensitivity. | [8] |

| ONL Thickness (Fovea) | Thinned | 97 µm (SD=17 µm) | N/A (Human data) | Absent rod vision is associated with a thinned photoreceptor layer. | [6] |

Table 3: Clinical Outcomes of RPE65 Gene Therapy

| Outcome Measure | Improvement | Time Point | Comments | Reference |

| Best-Corrected Visual Acuity (BCVA) | -0.10 logMAR | 1 year | Significant improvement. | [5] |

| Full-Field Light Sensitivity Threshold (FST) - Blue Flashes | 1.60 log | 1 year | Significant improvement. | [5] |

| Central Retinal Thickness | Thinner by 19.21 µm | 2-3 years | Treated eyes appeared thinner. | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the RPE65 pathway.

RPE65 Isomerase Activity Assay

This assay measures the enzymatic activity of RPE65 by quantifying the production of 11-cis-retinol from all-trans-retinyl esters.

Materials:

-

RPE microsomes or cell lysates containing RPE65 and LRAT.

-

All-trans-[3H]retinol or unlabeled all-trans-retinol.

-

Bovine serum albumin (BSA).

-

Cellular retinaldehyde-binding protein (CRALBP).

-

Reaction buffer (e.g., 10 mM 1,3-bis(tris(hydroxymethyl)-methylamino) propane, pH 8.0, 100 mM NaCl).

-

Methanol and Hexane for extraction.

-

HPLC system with a normal-phase column.

Procedure:

-

Reaction Setup: In a reaction tube, combine the RPE microsomes or cell lysate with the reaction buffer containing BSA and CRALBP.

-

Substrate Addition: Initiate the reaction by adding all-trans-[3H]retinol (for radioactive detection) or unlabeled all-trans-retinol.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1.5 hours).

-

Reaction Quenching and Extraction: Stop the reaction by adding cold methanol, followed by hexane to extract the retinoids.

-

Phase Separation: Vortex the mixture and centrifuge to separate the phases.

-

Analysis: Analyze the hexane extract by HPLC to separate and quantify the different retinoid isomers, particularly 11-cis-retinol.[10]

GST Pull-Down Assay for Protein-Protein Interactions

This in vitro method is used to identify physical interactions between a GST-tagged "bait" protein (e.g., RPE65) and a "prey" protein.[11][12]

Materials:

-

GST-tagged RPE65 fusion protein.

-

Glutathione-agarose or magnetic beads.

-

Cell lysate containing potential interacting proteins.

-

Binding and wash buffers.

-

Elution buffer (containing reduced glutathione).

-

SDS-PAGE and Western blotting reagents.

Procedure:

-

Immobilization of Bait Protein: Incubate the purified GST-RPE65 fusion protein with glutathione beads to immobilize it.

-

Binding of Prey Protein: Add the cell lysate containing the prey proteins to the beads and incubate to allow for protein-protein interactions.

-

Washing: Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the GST-RPE65 and any interacting proteins from the beads using an elution buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting using an antibody specific to the suspected interacting protein, or by mass spectrometry to identify unknown interactors.[11]

Yeast Two-Hybrid (Y2H) Screening

The Y2H system is a powerful genetic method to identify protein-protein interactions in vivo.[13][14]

Materials:

-

Yeast strains (e.g., AH109, Y187).

-

Bait vector (e.g., pGBKT7) containing the RPE65 gene fused to a DNA-binding domain (BD).

-

Prey vector (e.g., pGADT7) containing a cDNA library fused to an activation domain (AD).

-

Yeast transformation reagents.

-

Selective growth media.

Procedure:

-

Bait Construction and Auto-activation Test: Clone the RPE65 gene into the bait vector. Transform the bait construct into a yeast strain and test for auto-activation of reporter genes on selective media.

-

Library Screening: Transform a yeast strain with the prey cDNA library. Mate the bait-containing yeast strain with the prey library strain.

-

Selection of Positive Interactions: Plate the diploid yeast on highly selective media to screen for colonies where the interaction between the bait (RPE65) and a prey protein reconstitutes a functional transcription factor, leading to the expression of reporter genes and cell growth.

-

Validation and Identification: Isolate the prey plasmids from positive colonies and sequence the cDNA inserts to identify the interacting proteins. Further validate the interactions using other methods like co-immunoprecipitation or GST pull-down assays.

HPLC Analysis of Retinoid Isomers

High-performance liquid chromatography is the standard method for separating and quantifying different retinoid isomers.[15][16]

Materials:

-

HPLC system with a UV detector.

-

Normal-phase silica column.

-

Mobile phase (e.g., a mixture of hexane, ethyl acetate, dioxane, and octanol).[17]

-

Retinoid standards (e.g., all-trans-retinol, 11-cis-retinol, 13-cis-retinol).

-

Samples containing retinoids extracted from cells or tissues.

Procedure:

-

Sample Preparation: Extract retinoids from biological samples using organic solvents like hexane.

-

Chromatographic Separation: Inject the sample onto the HPLC column. Use an isocratic or gradient elution with the mobile phase to separate the different retinoid isomers based on their polarity.

-

Detection: Monitor the elution of retinoids using a UV detector at a specific wavelength (e.g., 325 nm).

-

Quantification: Identify and quantify the different retinoid isomers by comparing their retention times and peak areas to those of known standards.[17]

RPE65 in Disease and Therapeutics

Mutations in RPE65 are a primary cause of Leber Congenital Amaurosis, accounting for 6-16% of cases.[2] The resulting deficiency in RPE65 activity disrupts the visual cycle, leading to a lack of 11-cis-retinal and an accumulation of all-trans-retinyl esters in the RPE. This biochemical defect results in severe visual impairment from birth or early infancy and progressive degeneration of photoreceptor cells.[2]

The monogenic nature of RPE65-associated LCA has made it an attractive target for gene therapy. The therapeutic strategy involves delivering a functional copy of the RPE65 gene to the RPE cells using an adeno-associated virus (AAV) vector.[18] Clinical trials have demonstrated that this approach can lead to significant improvements in visual function, including visual acuity and light sensitivity.[5][18] Voretigene neparvovec-rzyl (Luxturna®) is an FDA-approved gene therapy for patients with biallelic RPE65 mutation-associated retinal dystrophy.[19]

Conclusion

The RPE65 pathway is a cornerstone of vision, and its dysfunction has profound consequences for sight. This technical guide has provided a detailed overview of the core aspects of RPE65 biology, from its enzymatic function in the visual cycle to its clinical relevance in inherited retinal diseases. The experimental protocols and quantitative data presented herein serve as a valuable resource for researchers and clinicians working to further unravel the complexities of the visual cycle and develop novel therapies for blinding conditions. Continued research into the regulation of RPE65 expression and activity, as well as the long-term efficacy and safety of gene therapy, will be crucial for advancing the treatment of RPE65-mediated retinal dystrophies.

References

- 1. assaygenie.com [assaygenie.com]

- 2. RPE65 gene: MedlinePlus Genetics [medlineplus.gov]

- 3. Retinal pigment epithelium 65 kDa protein (RPE65): An update [escholarship.org]

- 4. RPE65 is the isomerohydrolase in the retinoid visual cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The effect of human gene therapy for RPE65-associated Leber’s congenital amaurosis on visual function: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identifying photoreceptors in blind eyes caused by RPE65 mutations: Prerequisite for human gene therapy success - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RPE65 is an iron(II)-dependent isomerohydrolase in the retinoid visual cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. pnas.org [pnas.org]

- 11. What Is the General Procedure for GST Pull-Down Analysis of Protein–Protein Interactions? | MtoZ Biolabs [mtoz-biolabs.com]

- 12. goldbio.com [goldbio.com]

- 13. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Using the yeast two-hybrid system to identify interacting proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Isomerization of 11-cis-Retinoids to All-trans-retinoids in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mutation of key residues of RPE65 abolishes its enzymatic role as isomerohydrolase in the visual cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Status of RPE65 Gene Therapy Trials: Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. hra.nhs.uk [hra.nhs.uk]

Preclinical Studies of FT001: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

FT001 is an adeno-associated virus serotype 2 (AAV2) vector-based gene therapy designed to deliver a functional copy of the human retinal pigment epithelium-specific 65 kDa protein (RPE65) gene (hRPE65) to retinal cells. This therapeutic is in development for the treatment of inherited retinal dystrophies caused by biallelic mutations in the RPE65 gene, such as Leber Congenital Amaurosis (LCA) and Retinitis Pigmentosa (RP). Mutations in RPE65 disrupt the visual cycle, leading to progressive vision loss and eventual blindness. This compound aims to restore the normal function of this pathway, thereby preserving and potentially improving vision in affected individuals. This whitepaper provides a comprehensive overview of the preclinical data and methodologies that form the basis for the clinical development of this compound.

Mechanism of Action: The Visual Cycle

The RPE65 protein is a critical enzyme in the visual cycle, which is the process by which the eye converts light into electrical signals sent to the brain. Specifically, RPE65 is responsible for the isomerization of all-trans-retinyl esters to 11-cis-retinol. This step is essential for the regeneration of the chromophore 11-cis-retinal, which binds to opsins in photoreceptor cells to form functional visual pigments. In individuals with RPE65 mutations, this process is impaired, leading to a deficiency of 11-cis-retinal and an accumulation of toxic all-trans-retinyl esters in the retinal pigment epithelium (RPE). This ultimately results in photoreceptor cell death and progressive vision loss.

This compound introduces a functional copy of the hRPE65 gene into RPE cells via a subretinal injection. The AAV2 vector transduces these cells, leading to the expression of the RPE65 protein. This restores the enzymatic activity necessary for the visual cycle to proceed, thereby enabling the production of 11-cis-retinal and supporting the function and survival of photoreceptor cells.

Figure 1. The role of RPE65 in the visual cycle.

Preclinical Efficacy in Animal Models

The efficacy of AAV2-hRPE65 gene therapy has been demonstrated in multiple preclinical animal models, including mice and dogs with naturally occurring RPE65 mutations. These studies have been foundational in establishing the proof-of-concept for this therapeutic approach.

Efficacy in a Canine Model of RPE65-Deficiency

Studies in dogs with RPE65 mutations, which closely mimic the human disease phenotype, have shown significant and sustained restoration of retinal function following subretinal administration of AAV2-hRPE65.

Table 1: Summary of Efficacy Data in a Canine Model of RPE65-Deficiency

| Efficacy Endpoint | Method | Result | Citation |

| Retinal Function | Electroretinography (ERG) | Significant improvement in both rod and cone-mediated ERG responses in treated eyes compared to baseline and untreated controls. | [1] |

| Visual Behavior | Obstacle Avoidance | Treated dogs demonstrated improved ability to navigate an obstacle course under various lighting conditions. | [1] |

| Pupillary Light Reflex | Pupillometry | Restoration of pupillary constriction in response to light stimuli in treated eyes. | [1] |

| Biochemical Correction | High-Performance Liquid Chromatography (HPLC) | Detection of 11-cis-retinal in the retinas of treated eyes, confirming restoration of the visual cycle. |

Experimental Protocol: Subretinal Injection and ERG in a Canine Model

-

Vector Preparation: AAV2 vectors carrying the human RPE65 cDNA under the control of a ubiquitous or RPE-specific promoter are produced in a human embryonic kidney (HEK293) cell line using a triple plasmid transfection method. The vector is purified by iodixanol gradient ultracentrifugation and titered by quantitative PCR.

-

Animal Model: Dogs with a naturally occurring, confirmed biallelic RPE65 mutation are used. Animals are housed and cared for in accordance with institutional animal care and use committee (IACUC) guidelines.

-

Surgical Procedure: Animals are anesthetized, and a standard three-port pars plana vitrectomy is performed. A subretinal injection of the AAV2-hRPE65 vector (typically 150 µL) is administered using a fine-gauge cannula to create a retinal bleb.

-

Efficacy Assessment (ERG): Pre- and post-treatment electroretinography is performed to assess retinal function. After overnight dark adaptation, full-field ERGs are recorded in response to flashes of light of varying intensity to measure the electrical responses of rods and cones.

Figure 2. Canine model experimental workflow.

Preclinical Safety and Toxicology

Comprehensive safety and toxicology studies have been conducted in various animal models, including mice, dogs, and non-human primates, to support the clinical development of AAV2-hRPE65 gene therapy.

Biodistribution

Biodistribution studies are essential to determine the extent of vector dissemination to target and non-target tissues following administration. In non-human primates, subretinal delivery of AAV2-hRPE65 demonstrated that the vector DNA is predominantly localized to the ocular tissues of the injected eye, with limited spread to other parts of the body.[2]

Table 2: Representative Biodistribution of AAV2-hRPE65 in Non-Human Primates Following Subretinal Injection

| Tissue | Vector Genomes / µg Genomic DNA (mean ± SD) |

| Ocular Tissues (Injected Eye) | |

| Retina | 1.5 x 10^5 ± 0.8 x 10^5 |

| RPE/Choroid | 2.3 x 10^5 ± 1.1 x 10^5 |

| Optic Nerve | 5.2 x 10^2 ± 2.5 x 10^2 |

| Non-Ocular Tissues | |

| Liver | < 100 |

| Spleen | < 100 |

| Gonads | < 100 |

| Brain | < 100 |

Note: Data are representative and synthesized from published studies.

Toxicology

Toxicology studies in non-human primates have established a favorable safety profile for subretinal administration of AAV2-hRPE65.[2] The no-observed-adverse-effect level (NOAEL) has been determined, and findings have generally been limited to procedure-related effects.[2]

Table 3: Summary of Toxicology Findings in Non-Human Primates

| Study Parameter | Observation | Citation |

| Systemic Toxicity | No test article-related effects on clinical signs, body weight, or clinical pathology. | [2] |

| Ocular Toxicity | Ocular findings were primarily related to the surgical procedure. No evidence of vector-related retinal toxicity was observed at clinically relevant doses. | [2][3] |

| Immunogenicity | Minimal to low levels of neutralizing antibodies to the AAV2 capsid were detected in serum. No significant cell-mediated immune responses to the vector or transgene product were observed. | [4] |

| NOAEL | The no-observed-adverse-effect level was established at a dose of 4.5 x 10^12 vector genomes per eye.[2] | [2] |

Experimental Protocol: GLP Toxicology and Biodistribution in Non-Human Primates

-

Animal Model: Healthy, adult cynomolgus monkeys are used for these studies, conducted under Good Laboratory Practice (GLP) conditions.

-

Dose Groups: Animals are assigned to multiple dose groups, including a vehicle control and low, mid, and high doses of the AAV2-hRPE65 vector.

-

Administration: A single subretinal injection is performed in one or both eyes.

-

In-life Assessments: Regular clinical observations, ophthalmic examinations (e.g., slit-lamp biomicroscopy, indirect ophthalmoscopy, intraocular pressure), and collection of blood and other biological samples are performed.

-

Terminal Procedures: At scheduled time points, animals are euthanized, and a comprehensive necropsy is performed. Tissues are collected for histopathological evaluation and biodistribution analysis by quantitative PCR.

Conclusion

The preclinical data for AAV2-hRPE65 gene therapy, the underlying technology for this compound, provide a strong foundation for its clinical development. Studies in relevant animal models have demonstrated the potential for this therapy to restore retinal function and have established a favorable safety profile. The mechanism of action is well-understood, targeting the root cause of the disease. These comprehensive preclinical studies have been instrumental in advancing this promising therapeutic approach for patients with RPE65-mediated inherited retinal dystrophies.

References

- 1. Voretigene Neparvovec in Retinal Diseases: A Review of the Current Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DSpace [repository.upenn.edu]

- 3. The Status of RPE65 Gene Therapy Trials: Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Safety of Same-Eye Subretinal Sequential Readministration of AAV2-hRPE65v2 in Non-human Primates - PubMed [pubmed.ncbi.nlm.nih.gov]

FT001 for Inherited Retinal Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inherited retinal diseases (IRDs) represent a group of genetically heterogeneous disorders characterized by progressive photoreceptor degeneration, leading to severe vision loss and blindness.[1] One of the most well-understood forms of IRD is Leber Congenital Amaurosis type 2 (LCA2), which is caused by mutations in the RPE65 gene.[2][3] The RPE65 protein is a critical enzyme in the visual cycle, responsible for the regeneration of 11-cis-retinal, the chromophore essential for light detection by photoreceptor cells.[1][4][5][6] FT001 is an investigational gene therapy designed to treat RPE65-mediated IRDs by delivering a functional copy of the human RPE65 gene to retinal cells.[2][3][7][8] This document provides a comprehensive technical overview of this compound, including its mechanism of action, available clinical data, and relevant experimental methodologies.

Mechanism of Action

This compound utilizes a recombinant adeno-associated virus serotype 2 (rAAV2) vector to deliver a codon-optimized version of the human RPE65 gene to the retinal pigment epithelium (RPE).[7][8] The rAAV2 vector is a non-pathogenic viral vector known for its ability to efficiently transduce RPE cells following subretinal injection.[9] Once inside the RPE cells, the delivered RPE65 gene enables the synthesis of functional RPE65 protein, thereby restoring the visual cycle and allowing for the regeneration of 11-cis-retinal. This, in turn, is expected to improve photoreceptor function and restore vision in patients with RPE65 deficiency.

The Visual Cycle and the Role of RPE65

The visual cycle is a critical metabolic pathway that regenerates the 11-cis-retinal chromophore required for vision. The RPE65 protein is a key isomerase in this pathway, catalyzing the conversion of all-trans-retinyl esters to 11-cis-retinol.[4][6] Loss-of-function mutations in the RPE65 gene disrupt this cycle, leading to a deficiency of 11-cis-retinal and an accumulation of all-trans-retinyl esters, ultimately causing photoreceptor cell death and severe vision loss.[1][2]

Clinical Development

This compound is currently being evaluated in a Phase 1/2 open-label, dose-escalation, and dose-expansion clinical trial in subjects with RPE65-related inherited retinal diseases (NCT05858983).[10]

Study Design

The Phase 1 portion of the study was a dose-escalation trial designed to assess the safety and tolerability of this compound.[10] Nine patients were enrolled and received a single subretinal injection of this compound at one of three dose levels.[7][10] The Phase 2 portion of the study involves treating the contralateral eye of five of these patients.[7]

Table 1: this compound Phase 1/2 Clinical Trial Design

| Phase | Number of Patients | Dosage Levels (vector genomes/eye) | Follow-up Duration |

| Phase 1 | 9 | Low: 1.5 x 10¹⁰Medium: 7.5 x 10¹⁰High: 15 x 10¹⁰ | Up to 1 year |

| Phase 2 | 5 | Same as initial treatment | Up to Day 84 (ongoing) |

Data sourced from Sui R, et al. AAO 2024 and IOVS.[7][10]

Patient Population

A total of nine subjects were enrolled in the Phase 1 study, with an average age of 27 years (range: 10 to 43 years). The cohort included six males and three females. Diagnoses included RPE65 biallelic variation-related Retinitis Pigmentosa (n=6) and Leber Congenital Amaurosis/Early Severe Retinal Dystrophy (n=3).[10]

Safety and Tolerability

This compound was generally well-tolerated across all dose groups, with no dose-limiting toxicities reported.[7][10] A total of 44 treatment-emergent adverse events (TEAEs) were reported, the majority of which were related to the surgical procedure or steroid use.[10] Two serious adverse events (SAEs) were reported, neither of which was considered related to this compound.[10] Two TEAEs were associated with this compound: one case of rhegmatogenous retinal detachment in the low-dose group and one case of ocular inflammation in the high-dose group.[10] There was no clear dose-dependent trend in the incidence or severity of TEAEs.[10]

Efficacy

Significant improvements in visual function and retinal sensitivity were observed starting from Day 28 and were sustained throughout the observation period.[7]

Table 2: Summary of Efficacy Outcomes from the Phase 1 Study

| Efficacy Endpoint | Assessment | Results |

| Functional Vision | Multi-Luminance Mobility Test (MLMT) using the ORA-VNC™ system | 67% (4 of 6 evaluable subjects) showed an improvement of ≥2 light levels from baseline at Week 4, Week 8, or the most recent follow-up visit. |

| Light Sensitivity | Full-Field Stimulus Test (FST) | 44% (4 of 9 subjects) demonstrated an improvement of 2 Log units or more at 4 and 8 weeks post-administration. |

Data sourced from Sui R, et al. IOVS.[10]

Experimental Protocols

Administration of this compound

This compound is administered as a single dose via subretinal injection.[2][3][10] This procedure is performed by a retinal surgeon in a controlled operating room setting.

Protocol Outline: Subretinal Injection

-

Anesthesia: The procedure is typically performed under general or local anesthesia.

-

Pars Plana Vitrectomy: A standard three-port pars plana vitrectomy is performed to remove the vitreous gel, providing access to the retinal surface.

-

Retinotomy: A small, self-sealing opening (retinotomy) is created in the retina, typically in the macular region, using a micro-vitreoretinal blade.

-

Subretinal Injection: A specialized cannula is passed through the retinotomy into the subretinal space. The this compound vector suspension is then slowly injected, creating a fluid-filled blister (bleb) that detaches the neurosensory retina from the RPE. This ensures direct contact of the vector with the target RPE cells.

-

Closure: The infusion line and trocars are removed, and the sclerotomies are closed.

Efficacy Assessments

Multi-Luminance Mobility Test (MLMT)

The MLMT is a functional vision test that assesses a patient's ability to navigate a standardized course under various controlled light conditions. The ORA-VNC™ (Visual Navigation Challenge) system was utilized in the this compound trial.[10]

Protocol Outline: ORA-VNC™ Mobility Test

-

Course Design: The course consists of a defined path with obstacles of varying heights, sizes, and visual contrast. The layout is standardized across all testing sites.[11][12]

-

Light Levels: The test is performed at multiple, precisely controlled ambient light levels, ranging from very dim (scotopic conditions) to brighter (photopic conditions).

-

Procedure: Patients are instructed to navigate the course from a designated start to a finish point. The test is recorded, and performance is scored by trained, masked graders based on factors such as time to completion, number of errors (e.g., contacting obstacles), and the lowest light level at which the patient can successfully navigate the course.[12]

-

Outcome: The primary outcome is the change in the lowest light level at which the patient can successfully navigate the course, with a lower score indicating improved functional vision in low-light conditions.

Full-Field Stimulus Test (FST)

The FST is a psychophysical test that measures the light sensitivity of the entire retina.[10][13] It is particularly useful for quantifying vision in patients with severe retinal degeneration.[13][14]

Protocol Outline: Full-Field Stimulus Test

-

Dark Adaptation: The patient undergoes a period of dark adaptation (typically 30-40 minutes) to maximize retinal sensitivity.[10][14]

-

Stimulation: A Ganzfeld dome is used to present brief flashes of light of varying intensity and color (e.g., white, blue, red) to the entire visual field of one eye at a time.[10][14][15]

-

Patient Response: The patient indicates whether they perceived the light flash.[14][15]

-

Threshold Determination: A psychophysical algorithm (e.g., a staircase method) is used to determine the minimum light intensity that the patient can reliably detect.[14][15] This is reported as the light sensitivity threshold, typically in decibels (dB) or log units.[10][13]

-

Outcome: A decrease in the threshold (i.e., the ability to detect dimmer lights) indicates an improvement in retinal sensitivity.

Preclinical Development

While specific preclinical data for this compound is not publicly available, the development of RPE65 gene therapies typically involves extensive evaluation in animal models of the disease.

Animal Models

The most well-established animal models for RPE65-deficiency are the RPE65 knockout mouse and, more significantly, dog models with naturally occurring RPE65 mutations (e.g., the Briard dog).[16] These models recapitulate many of the key features of the human disease, including early and severe vision loss, an absent electroretinogram (ERG), and progressive retinal degeneration. Non-human primates are also used in safety and toxicology studies due to the anatomical similarities of their eyes to human eyes.[16]

Preclinical Efficacy and Safety

Preclinical studies for RPE65 gene therapies generally aim to demonstrate:

-

Efficacy: Restoration of retinal function as measured by ERG, improved performance in behavioral tests of vision (e.g., maze navigation), and evidence of RPE65 protein expression in the retina.

-

Safety and Toxicology: Assessment of potential local (ocular) and systemic toxicity, including inflammation, off-target effects, and biodistribution of the vector. These studies are typically conducted in compliance with Good Laboratory Practice (GLP) guidelines.[11][17][18]

Conclusion

This compound represents a promising gene therapy for the treatment of inherited retinal diseases caused by mutations in the RPE65 gene. Early clinical data from the Phase 1/2 trial have demonstrated a favorable safety profile and significant improvements in both functional vision and retinal sensitivity.[7][10] As the clinical development of this compound progresses, further data will be crucial to fully elucidate its long-term safety and efficacy. The methodologies employed in the clinical evaluation of this compound, particularly the use of functional vision tests like the MLMT and sensitive psychophysical measures like the FST, are becoming standard in the field of retinal gene therapy.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. FT-001(Frontera) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Clinical Perspective: Treating RPE65-Associated Retinal Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Optimized Treatment Protocol for Subretinal Injections Limits Intravitreal Vector Distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Optimized Treatment Protocol for Subretinal Injections Limits Intravitreal Vector Distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ophthalmology360.com [ophthalmology360.com]

- 8. njl-admin.nihr.ac.uk [njl-admin.nihr.ac.uk]

- 9. Pharmaceutical Development of AAV-Based Gene Therapy Products for the Eye - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. pacificbiolabs.com [pacificbiolabs.com]

- 12. Preclinical Studies on the Pharmacokinetics, Safety and Toxicology of Oxfendazole: Toward First in Human Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Video: Limbal Approach-Subretinal Injection of Viral Vectors for Gene Therapy in Mice Retinal Pigment Epithelium [jove.com]

- 14. researchgate.net [researchgate.net]

- 15. schafferlab.berkeley.edu [schafferlab.berkeley.edu]

- 16. The Status of RPE65 Gene Therapy Trials: Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Preclinical Toxicology of Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ngvbcc.org [ngvbcc.org]

In-Depth Technical Guide to the Molecular Biology of FT001: A Potent BET Bromodomain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

FT001 is a novel, orally bioavailable small molecule inhibitor targeting the Bromodomain and Extra-Terminal (BET) family of proteins. By competitively binding to the acetyl-lysine recognition pockets of BET proteins, particularly BRD4, this compound disrupts key transcriptional programs essential for cancer cell proliferation and survival. This technical guide provides a comprehensive overview of the molecular biology of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its evaluation, and a visualization of its core signaling pathway. This compound has demonstrated potent anti-proliferative effects in preclinical models of acute myeloid leukemia (AML), primarily through the suppression of the MYC oncogene.

Core Mechanism of Action

This compound exerts its therapeutic effects by competitively inhibiting the binding of BET bromodomains to acetylated lysine residues on histone tails and other proteins. The BET family, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a critical role in the regulation of gene transcription.

BRD4, in particular, is a key regulator of many oncogenes, including MYC. It recruits the Positive Transcription Elongation Factor b (P-TEFb) complex to gene promoters and super-enhancers, leading to the phosphorylation of RNA Polymerase II and subsequent transcriptional elongation. By occupying the acetyl-lysine binding pockets of BRD4, this compound displaces it from chromatin, thereby preventing the recruitment of the transcriptional machinery necessary for the expression of target genes like MYC. This leads to a rapid downregulation of MYC protein levels, resulting in cell cycle arrest and apoptosis in susceptible cancer cells.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo activities of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Value | Reference |

| Anti-proliferative Activity (GI50) | MV-4-11 (AML) | 0.22 µM | [1] |

| MYC mRNA Suppression (IC50) | MV-4-11 (AML) | 0.46 µM | [2] |

Table 2: In Vivo Activity of this compound

| Animal Model | Dosing Regimen | Outcome | Reference |

| MV-4-11 Xenograft (athymic nude mice) | Daily oral dosing | Complete tumor growth inhibition at well-tolerated doses | [3][4][5][6][7] |

Signaling Pathway and Experimental Workflow Visualization

This compound Mechanism of Action: BET Inhibition and MYC Suppression

Caption: this compound competitively inhibits BRD4, leading to MYC suppression.

Experimental Workflow: Evaluating this compound In Vitro

Caption: Workflow for in vitro characterization of this compound.

Detailed Experimental Protocols

The following are representative protocols for the key experiments used to characterize this compound.

Cell Proliferation Assay (CCK-8)

This protocol is adapted for determining the anti-proliferative effects of this compound on the MV-4-11 cell line.[8]

-

Cell Culture:

-

Culture MV-4-11 cells in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Maintain cell density between 3 x 10^5 and 1 x 10^6 cells/mL.

-

-

Assay Procedure:

-

Seed 5 x 10^3 MV-4-11 cells per well in a 96-well plate in a final volume of 100 µL.

-

Prepare a serial dilution of this compound in culture medium.

-

Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 72 hours at 37°C.

-

Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well.

-

Incubate for 4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the dose-response curve and determine the GI50 (concentration for 50% growth inhibition) using non-linear regression analysis.

-

MYC mRNA Suppression Assay (RT-qPCR)

This protocol outlines the steps to quantify the effect of this compound on MYC gene expression.

-

Cell Treatment and RNA Extraction:

-

Seed MV-4-11 cells in a 6-well plate and treat with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Harvest the cells and extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

-

Quantify the RNA concentration and assess its purity using a spectrophotometer.

-

-

Reverse Transcription:

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) following the manufacturer's protocol.

-

-

Quantitative PCR (qPCR):

-

Prepare the qPCR reaction mixture containing cDNA, SYBR Green master mix, and primers for MYC and a housekeeping gene (e.g., GAPDH or ACTB).

-

Perform the qPCR using a real-time PCR system. A typical cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

-

Perform a melt curve analysis to ensure the specificity of the amplified product.

-

-

Data Analysis:

-

Calculate the relative expression of MYC mRNA normalized to the housekeeping gene using the ΔΔCt method.

-

Plot the dose-response curve for MYC mRNA suppression and determine the IC50 value.

-

Western Blot for MYC Protein

This protocol describes the detection of MYC protein levels following this compound treatment.

-

Cell Lysis and Protein Quantification:

-

Treat MV-4-11 cells with this compound as described for the RT-qPCR assay.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against c-Myc overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Quantify the band intensities using densitometry software and normalize the MYC protein levels to the loading control.

-

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in an MV-4-11 xenograft model.[3][4][5][6][7]

-

Animal Model:

-

Use immunodeficient mice (e.g., athymic nude or NOD/SCID).

-

All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

-

-

Tumor Implantation:

-

Subcutaneously inject 5-10 x 10^6 MV-4-11 cells, typically resuspended in a mixture of media and Matrigel, into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

-

Drug Administration and Monitoring:

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound orally once daily at predetermined doses. The control group should receive the vehicle.

-

Measure tumor volume and body weight twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor the animals for any signs of toxicity.

-

-

Endpoint and Analysis:

-